molecular formula C21H28ClN3O4S B2565464 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride CAS No. 1189444-11-8

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride

Cat. No.: B2565464
CAS No.: 1189444-11-8
M. Wt: 453.98
InChI Key: UNYYWNYLCWSVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride is a piperazine-based sulfonamide derivative with a phenylacetamide backbone. Its structure comprises a piperazine ring substituted at the 1-position with a 4-methoxyphenylsulfonyl group, connected via an ethyl linker to a 2-phenylacetamide moiety. The hydrochloride salt enhances solubility and bioavailability, making it relevant for pharmacological studies. Piperazine sulfonamides are known for their versatility in drug design, particularly as serotonin receptor modulators or kinase inhibitors, though the specific biological profile of this compound requires further exploration .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)12-11-22-21(25)17-18-5-3-2-4-6-18;/h2-10H,11-17H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYYWNYLCWSVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a piperazine derivative, characterized by the following structural formula:

  • Molecular Formula : C₁₈H₃₀ClN₃O₄S
  • Molecular Weight : 420.0 g/mol

This compound primarily acts as an acetylcholinesterase inhibitor . This mechanism enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, which is critical in various neurological functions. Such inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

1. Neuroprotective Properties

Research indicates that the compound exhibits neuroprotective effects, potentially through its acetylcholinesterase inhibitory action. This activity can lead to improved cognitive function and memory retention in models of neurodegeneration.

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics .

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with cellular signaling pathways involved in tumor growth .

4. Antibiofilm Activity

The compound has demonstrated moderate to good antibiofilm activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This activity is crucial in preventing biofilm formation, which is a significant factor in chronic infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection Study : In a rat model of Alzheimer's disease, treatment with the compound led to a significant increase in acetylcholine levels and improved behavioral outcomes compared to control groups.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties revealed that the compound effectively inhibited bacterial growth at low concentrations, outperforming some conventional antibiotics in specific tests .
  • Anticancer Screening : In vitro assays showed that the compound could reduce cell viability in several cancer cell lines by inducing apoptosis, highlighting its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Key Compounds for Comparison :

N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide (): Core Differences: Replaces the 4-methoxyphenylsulfonyl group with a 4-methylpiperazine and substitutes the phenylacetamide with a 3-methylphenoxyacetamide. The phenoxy group may enhance lipophilicity compared to the phenylacetamide in the target compound .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ():

  • Core Differences : Features a 4-fluorophenylacetamide and a 4-methylphenylsulfonyl (tosyl) group instead of 4-methoxyphenylsulfonyl.
  • Impact : The electron-withdrawing fluorine on the phenyl ring may improve metabolic stability, while the tosyl group’s methyl substituent reduces electron-donating effects compared to the methoxy group, influencing binding interactions .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

  • Core Differences : Lacks the piperazine ring but shares a sulfonamide-acetamide scaffold with a nitro group.
  • Impact : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in synthetic pathways but reduce stability in biological systems compared to the methoxy group .

Pharmacological and Physicochemical Properties

Property Target Compound N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide () N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide ()
Electron Effects Methoxy (electron-donating) Tosyl (moderately electron-withdrawing) Methylpiperazine (neutral)
Lipophilicity (LogP)* Moderate (estimated 2.8–3.2) Higher (estimated 3.5–4.0) High (phenoxy group; estimated 4.1–4.5)
Bioavailability Enhanced via hydrochloride salt Likely lower due to fluorine Variable (depends on phenoxy metabolism)

*LogP values are extrapolated based on substituent contributions.

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves nucleophilic substitution reactions between piperazine derivatives and sulfonyl chlorides, followed by acetamide coupling. For example, sulfonamide formation via refluxing with acetic anhydride (as in structurally analogous compounds) ensures efficient acylation . Optimization can employ Design of Experiments (DoE) methodologies, such as varying temperature, solvent polarity, and stoichiometric ratios, to identify critical parameters affecting yield. Flow-chemistry approaches (e.g., continuous reaction systems) enhance reproducibility and scalability . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and piperazine ring integrity. Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • HPLC: Reverse-phase HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6) ensures purity quantification. System suitability tests (peak symmetry, retention time consistency) are critical .

Q. How should researchers evaluate the compound’s stability under different storage conditions?

Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) over 1–3 months, with periodic HPLC analysis, detect degradation products. Lyophilization or storage in desiccators with nitrogen atmosphere minimizes hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can contradictions between computational bioactivity predictions and experimental results be resolved?

Discrepancies often arise from force field inaccuracies or solvation effects in docking studies. Validate computational models by:

  • Performing molecular dynamics simulations with explicit solvent models to refine binding poses.
  • Conducting mutagenesis assays (e.g., alanine scanning) on target proteins to confirm critical residues for interaction .
  • Cross-referencing with surface plasmon resonance (SPR) data to measure binding kinetics (KA/KD) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-methoxyphenylsulfonyl and piperazine moieties?

  • Fragment replacement: Synthesize analogs with substituents like 4-fluorophenylsulfonyl or morpholine rings to assess pharmacophore requirements .
  • Binding affinity assays: Compare IC50 values in enzymatic assays (e.g., kinase inhibition) to quantify contributions of specific groups.
  • Crystallographic analysis: Resolve co-crystal structures with target proteins (e.g., kinases) to map hydrophobic/electrostatic interactions mediated by the sulfonyl group .

Q. What methodologies detect degradation products in forced degradation studies?

  • LC-MS/MS: Identify degradation pathways (oxidation, hydrolysis) by fragment ion analysis. For example, sulfoxide formation (m/z +16) indicates oxidative cleavage .
  • Stress conditions: Expose the compound to UV light (photolysis), acidic/basic hydrolysis (0.1M HCl/NaOH), and peroxides (H2O2) to simulate extreme environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.